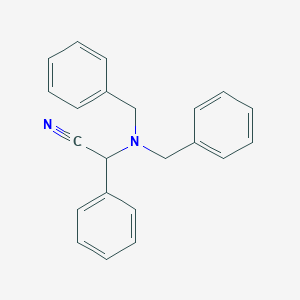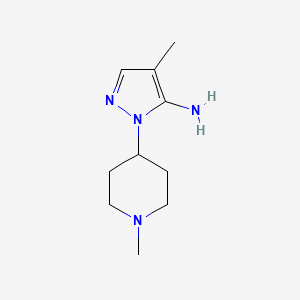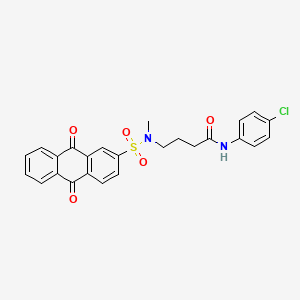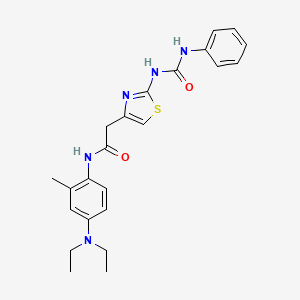
N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For a similar compound, “(2-Methoxybenzyl)-(4-p-tolyl-2-thiazolyl)amine”, the SMILES string isCC1=CC=C (C=C1)C2=CSC (NCC3=CC=CC=C3OC)=N2 and the InChI key is GENMYJAHHBAALH-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can include its form, molecular weight, and other related properties. For a similar compound, “(2-Methoxybenzyl)-(4-p-tolyl-2-thiazolyl)amine”, it is a solid with a molecular weight of 310.41 .Applications De Recherche Scientifique
Antimicrobial Activity
A series of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, characterized by spectroscopic and chromatographic methods, demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, highlighting their potential in developing antimicrobial agents (Alhameed et al., 2019).
Anticancer Potential
Compounds synthesized with the thiazol-2-yl)cyclopropanecarboxamide structure have been evaluated for their cytotoxic activity against cancer cell lines, showing potential as anticancer agents. This includes derivatives with modifications aiming to enhance activity and specificity towards cancer cells (Hassan et al., 2014), (Vellaiswamy & Ramaswamy, 2017).
Photodynamic Therapy for Cancer Treatment
The study of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base has shown significant potential for use as Type II photosensitizers in photodynamic therapy, a promising cancer treatment method. The derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for effective Type II mechanisms (Pişkin et al., 2020).
Synthesis and Structural Insights
Research has focused on the synthesis and structural characterization of various derivatives, including those with antimicrobial and anticancer activities. This includes studies on the synthesis methodologies, characterization techniques, and the evaluation of biological activities of these compounds, providing a foundation for further development and optimization (Sydorenko et al., 2022), (Sañudo et al., 2006).
Antimicrobial and Anticancer QSAR Studies
Quantitative structure-activity relationship (QSAR) studies on thiazolidin-4-one derivatives have identified key parameters influencing antimicrobial and anticancer activity. This research provides insights into the molecular features that enhance biological activity, guiding the design of more effective therapeutic agents (Deep et al., 2016).
Safety and Hazards
The safety and hazards of a compound depend on its properties and how it is handled. For a similar compound, “(2-Methoxybenzyl)-(4-p-tolyl-2-thiazolyl)amine”, the hazard statements include H302 (Harmful if swallowed), H318 (Causes serious eye damage), and H413 (May cause long lasting harmful effects to aquatic life) .
Propriétés
IUPAC Name |
N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-14-5-3-2-4-12(14)9-18-15(21)8-13-10-24-17(19-13)20-16(22)11-6-7-11/h2-5,10-11H,6-9H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCLZGFRMHZSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2770271.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2770272.png)



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide](/img/structure/B2770279.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2770282.png)
![6-[(3-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2770283.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2770288.png)
![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2770290.png)
![4-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine](/img/structure/B2770291.png)

